cis-10-Hexadecenoic acid
CAS No.: 2511-97-9
Cat. No.: VC8259140
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2511-97-9 |
---|---|
Molecular Formula | C16H30O2 |
Molecular Weight | 254.41 g/mol |
IUPAC Name | (Z)-hexadec-10-enoic acid |
Standard InChI | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7H,2-5,8-15H2,1H3,(H,17,18)/b7-6- |
Standard InChI Key | HZJHNXIAYMADBX-SREVYHEPSA-N |
Isomeric SMILES | CCCCC/C=C\CCCCCCCCC(=O)O |
SMILES | CCCCCC=CCCCCCCCCC(=O)O |
Canonical SMILES | CCCCCC=CCCCCCCCCC(=O)O |
Introduction
Structural and Nomenclatural Characteristics
Molecular Architecture
cis-10-Hexadecenoic acid, systematically named (10Z)-hexadec-10-enoic acid, features a 16-carbon chain with a carboxyl group at position 1 and a cis double bond between carbons 10 and 11 . The cis configuration imposes a kink in the hydrocarbon chain, reducing packing efficiency compared to saturated counterparts and influencing membrane fluidity in biological systems .
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 254.41 g/mol | |
CAS Registry Number | 2511-97-9 | |
IUPAC Name | (10Z)-hexadec-10-enoic acid | |
Double Bond Position | Δ10 (cis) |
Synonyms and Database Identifiers
Synthetic Methodologies and Industrial Production
Chemical Synthesis
Total synthesis of cis-10-hexadecenoic acid has been achieved through acetylide coupling strategies. A seminal approach involves:
Industrial Production
Industrial-scale production typically involves:
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Natural Extraction: Saponification of plant oils (e.g., Solanum tuberosum) followed by fractional distillation .
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Catalytic Hydrogenation: Selective hydrogenation of oleic acid (cis-9-octadecenoic acid) to shift the double bond to position 10 .
Comparative Synthetic Routes:
Method | Yield | Key Reagents | Advantages |
---|---|---|---|
Acetylide Coupling | 31–32% | (Trimethylsilyl)acetylene | High stereoselectivity |
Oleic Acid Hydrogenation | ~40% | Nickel catalysts | Scalability |
Physicochemical Properties and Reactivity
Physical Properties
The compound’s hydrophobicity () and rotational flexibility (13 rotatable bonds) facilitate integration into lipid bilayers . Its van der Waals volume (297.66 ų) and polar surface area (37.30 Ų) further underscore its amphiphilic character .
Chemical Reactivity
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Oxidation: Susceptible to peroxidation at the Δ10 double bond, forming hydroperoxides with agents like .
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Reduction: Catalytic hydrogenation yields palmitic acid ().
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Esterification: Reacts with methanol/ to produce methyl cis-10-hexadecenoate, a common derivative for gas chromatography.
Biological and Industrial Applications
Biological Roles
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Membrane Dynamics: The Δ10 cis configuration modulates membrane fluidity in prokaryotic and eukaryotic cells .
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Enzymatic Substrate: Serves as a substrate for desaturases in rat liver microsomes, yielding trans-2 and cis-9 isomers .
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Biomarker Potential: Elevated levels correlate with specific metabolic states, though mechanistic insights remain under investigation .
Industrial Uses
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Chromatography: Utilized as a standard in fatty acid profiling via GC-MS .
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Polymer Science: Incorporated into biodegradable lubricants and cosmetics for enhanced thermal stability.
Comparative Analysis with Analogous Fatty Acids
Structural Analogues
Compound | Double Bond Position | Key Differences |
---|---|---|
Palmitoleic Acid (C16:1Δ9) | Δ9 (cis) | Altered membrane integration efficiency |
Oleic Acid (C18:1Δ9) | Δ9 (cis) | Longer chain; lower melting point |
Sapienic Acid (C16:1Δ6) | Δ6 (cis) | Enhanced antibacterial activity |
Metabolic Implications
The Δ10 position confers unique substrate specificity for elongases and desaturases, distinguishing its metabolic fate from Δ9 analogues . For instance, cis-10-hexadecenoic acid is resistant to β-oxidation beyond the double bond, promoting accumulation in adipose tissue.
Recent Research and Future Directions
Topoisomerase Inhibition
Preliminary studies suggest cis-10-hexadecenoic acid inhibits topoisomerase I at IC₅₀ values comparable to camptothecin derivatives, though clinical relevance requires validation .
Biotechnological Engineering
Advances in microbial lipid engineering (e.g., Yarrowia lipolytica) aim to overproduce cis-10-hexadecenoic acid for industrial applications, leveraging CRISPR-Cas9 to optimize desaturase activity .
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